Gallium(III) nitrate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

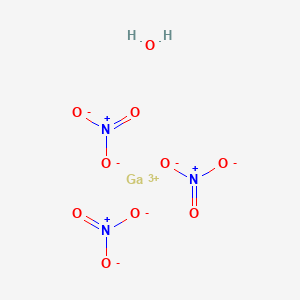

Gallium(III) nitrate hydrate is a useful research compound. Its molecular formula is GaH2N3O10 and its molecular weight is 273.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Antineoplastic Agent

Gallium(III) nitrate hydrate is primarily recognized for its role as an antineoplastic agent , particularly in treating symptomatic hypercalcemia associated with cancer. It acts by inhibiting bone resorption, thus reducing elevated calcium levels in patients suffering from malignancies .

Mechanism of Action

The compound's mechanism involves the suppression of osteoclast activity, which is crucial for bone resorption. This property makes it particularly useful in managing conditions like multiple myeloma and metastatic bone disease .

Case Study: Treatment of Hypercalcemia

A clinical study highlighted the effectiveness of gallium nitrate in patients with hypercalcemia due to malignancy. The results indicated a significant reduction in serum calcium levels following treatment with gallium nitrate, showcasing its therapeutic potential .

Synthesis of Gallium Compounds

Precursor for Gallium Nitride (GaN)

this compound serves as a precursor in the synthesis of gallium nitride (GaN), a semiconductor material essential for optoelectronic devices such as LEDs and laser diodes. The compound can be thermally decomposed to produce GaN through various methods, including thermal plasma synthesis .

Table 1: Synthesis Parameters for GaN from this compound

| Synthesis Method | Temperature (°C) | Time (hrs) | Product Yield (%) |

|---|---|---|---|

| Thermal Plasma Synthesis | 850 | 3 | 85 |

| Annealing | 850 | 3 | 90 |

| Chemical Vapor Deposition | 600 | Variable | 75 |

Environmental Applications

Heavy Metal Removal

this compound has been investigated for its ability to bind heavy metals such as nickel from industrial wastewater. Its effectiveness stems from its capacity to form stable complexes with various metal ions, facilitating their removal from contaminated sources .

Case Study: Nickel Removal from Wastewater

Research demonstrated that this compound could effectively remove nickel ions from wastewater through complexation processes. The study found that the optimal conditions for maximum removal efficiency involved adjusting pH levels and concentration of gallium nitrate .

Agricultural Uses

Fungicide and Bactericide

In agricultural applications, this compound has shown promise as a fungicide due to its ability to suppress bacterial flora that contaminate crops. It enhances the cultural selectivity of medically significant fungi, thereby improving crop yields and quality .

Analyse Chemischer Reaktionen

Thermal Decomposition

Gallium(III) nitrate hydrate undergoes thermal decomposition to form gallium oxide (Ga₂O₃) through a multi-step process. Studies using thermogravimetric (TG), derivative thermogravimetric (DTG), and differential scanning calorimetry (DSC) methods reveal:

-

Reaction Pathway :

Ga(NO₃)₃\cdotp9H₂O→Ga₂O₃+NOx+H₂O↑

The hydrated salt decomposes in stages, releasing water and nitrogen oxides (e.g., N₂O₅). For example, Ga(NO₃)₃·9H₂O loses water molecules initially, followed by the breakdown of nitrate ions into nitrogen oxides and oxygen . -

Key Findings :

-

Activation Energy : The decomposition process exhibits a high activation energy, consistent with complex solid-state reactions .

-

Intermediate Formation : During heating, an inorganic tetramer (Ga₄O₄(NO₃)₄) forms transiently before further decomposition .

-

Melting Point : The anhydrous form melts at ~110°C (decomposes) .

-

| Parameter | Value | Source |

|---|---|---|

| Onset Temperature | ~150–200°C | |

| Nitrogen Oxide Release | N₂O₅, NO₂ | |

| Final Product | Ga₂O₃ |

Formation of Inorganic Clusters

A study demonstrated the synthesis of a gallium oxide-hydroxide cluster (Ga₁₃(μ₃-OH)₆(μ₂-OH)₁₈(H₂O)₂₄₁₅) via an organic-mediated reaction :

-

Mechanism :

The hydrated salt reacts with organic ligands to form a crystalline cluster, highlighting its role in controlled nucleation processes.

Reactivity with Reducing Agents

This compound reacts exothermically with reducing agents, producing gaseous byproducts:

Ga(NO₃)₃+Reducing Agent→Ga+N₂+Other Products

This reaction is utilized in specialized chemical processes .

Eigenschaften

Molekularformel |

GaH2N3O10 |

|---|---|

Molekulargewicht |

273.75 g/mol |

IUPAC-Name |

gallium;trinitrate;hydrate |

InChI |

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

InChI-Schlüssel |

YVFORYDECCQDAW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ga+3] |

Kanonische SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ga+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.